molecular formula C27H24FN3O3S B2821211 1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1203112-24-6

1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2821211
CAS No.: 1203112-24-6
M. Wt: 489.57
InChI Key: YWZLSCKDKODWCM-UHFFFAOYSA-N
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Description

1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea is a urea-based compound featuring a 1,2,3,4-tetrahydroquinoline core substituted with a 4-fluorophenylsulfonyl group at the 1-position and a naphthalen-1-ylmethyl group attached via a urea linker. The sulfonyl group enhances electron-withdrawing properties, while the naphthalene moiety contributes to lipophilicity.

Properties

IUPAC Name

1-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O3S/c28-22-11-14-24(15-12-22)35(33,34)31-16-4-8-20-10-13-23(17-26(20)31)30-27(32)29-18-21-7-3-6-19-5-1-2-9-25(19)21/h1-3,5-7,9-15,17H,4,8,16,18H2,(H2,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZLSCKDKODWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)N(C1)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) 1-(Naphthalen-1-ylmethyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

  • Key Differences :
    • Replaces the 4-fluorophenylsulfonyl group with a propylsulfonyl chain.
    • The alkyl sulfonyl group reduces aromaticity and electron-withdrawing effects compared to the fluorophenyl substituent.
  • Implications :
    • Increased flexibility due to the propyl chain may enhance membrane permeability but reduce target binding specificity.
    • Lower metabolic stability compared to aryl sulfonyl groups, as alkyl chains are more susceptible to oxidative degradation.

(b) 1-(1-Naphthalenylsulfonyl)-3-(4-chlorophenyl)urea

  • Key Differences: Sulfonyl group is attached to naphthalene instead of tetrahydroquinoline. Urea linker connects to a 4-chlorophenyl group rather than naphthalenylmethyl.
  • Physicochemical Data :
    • Molecular Formula: C₁₇H₁₃ClN₂O₃S
    • Molar Mass: 360.81 g/mol
  • Chlorine’s stronger electron-withdrawing effect (compared to fluorine) may enhance reactivity but reduce bioavailability.

(c) 1-(2-chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea

  • Key Differences :
    • Features a 4-nitrophenylsulfonyl group and a 2-chloroethyl substituent.
    • Nitro group introduces strong electron-withdrawing and polar characteristics.
  • Physicochemical Data :
    • Molecular Formula: C₁₅H₁₄ClN₃O₅S
    • Molar Mass: 395.81 g/mol
  • Chloroethyl chain may confer alkylating activity, useful in prodrug design but risky for off-target effects.

Comparative Physicochemical Properties

Compound Sulfonyl Group Urea Substituent Molecular Formula Molar Mass (g/mol) Key Feature(s)
Target Compound 4-Fluorophenyl Naphthalen-1-ylmethyl Not Reported Not Reported Fluorine-enhanced metabolic stability
1-(Propylsulfonyl analog) Propyl Naphthalen-1-ylmethyl Not Reported Not Reported Flexible alkyl chain
1-(1-Naphthalenylsulfonyl)urea Naphthalenyl 4-Chlorophenyl C₁₇H₁₃ClN₂O₃S 360.81 High steric bulk
1-(2-Chloroethyl) Nitrophenyl urea 4-Nitrophenyl 2-Chloroethyl C₁₅H₁₄ClN₃O₅S 395.81 Nitro group-induced polarity

Functional Implications

  • Electron Effects :
    • The target compound’s 4-fluorophenylsulfonyl group balances electron withdrawal and metabolic resistance, unlike the nitro group in , which may over-polarize the molecule.
  • Lipophilicity :
    • The naphthalenylmethyl group in the target compound and increases lipophilicity compared to the chlorophenyl group in , favoring membrane penetration.
  • Synthetic Accessibility :
    • Propylsulfonyl () and chloroethyl () groups are synthetically simpler than fluorophenyl or naphthalenyl systems, which require precise regioselective reactions.

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis involves coupling a tetrahydroquinoline sulfonyl precursor with a naphthalenylmethyl isocyanate. Key steps include:

  • Tetrahydroquinoline core formation : Catalytic hydrogenation or reductive amination of quinoline derivatives under controlled pH (e.g., 6–8) to stabilize intermediates .
  • Sulfonation : Reaction with 4-fluorophenylsulfonyl chloride in anhydrous dichloromethane with triethylamine as a base to prevent hydrolysis .
  • Urea bond formation : Amine-isocyanate coupling at 0–5°C to minimize side reactions, achieving yields of 60–75% . Yield optimization requires precise temperature control, inert atmospheres (N₂/Ar), and stoichiometric excess of isocyanate (1.2–1.5 eq) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the urea NH protons (δ 8.1–8.3 ppm) and sulfonyl group integration. Aromatic protons from naphthalene (δ 7.4–8.2 ppm) and tetrahydroquinoline (δ 6.8–7.3 ppm) are diagnostic .
  • MS : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of SO₂C₆H₄F, m/z ~150) .
  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95%) and detect byproducts like unreacted isocyanate .

Q. How does the sulfonyl group influence the compound’s physicochemical properties?

The 4-fluorophenylsulfonyl moiety enhances lipophilicity (logP increased by ~1.5 units vs. non-sulfonated analogs) and stabilizes the tetrahydroquinoline conformation via steric hindrance, as shown in X-ray crystallography . This group also improves metabolic stability by resisting cytochrome P450 oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

Discrepancies may arise from differences in bioavailability or metabolite interference. Mitigation approaches include:

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and liver microsomal stability to identify clearance issues .
  • Metabolite identification : LC-MS/MS detects active/inactive metabolites (e.g., hydroxylation at naphthalene or sulfonyl cleavage) .
  • Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility if poor absorption is observed .

Q. How can computational modeling guide structural optimization for target selectivity?

  • Docking studies : Use Schrödinger Suite or AutoDock to map interactions with off-target enzymes (e.g., kinase ATP-binding pockets). The naphthalenyl group’s π-π stacking with hydrophobic residues (e.g., Phe113 in EGFR) drives selectivity .
  • MD simulations : Assess conformational stability of the urea linker; rigid analogs with methyl substituents reduce off-target binding .
  • QSAR : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with IC₅₀ values to prioritize derivatives .

Q. What experimental evidence supports the role of the urea linker in enzyme inhibition?

  • Enzyme kinetics : Lineweaver-Burk plots show non-competitive inhibition (unchanged Km, reduced Vmax) for serine proteases, suggesting allosteric binding .
  • Mutagenesis studies : Substitution of His57 in trypsin-like proteases abolishes inhibition, confirming urea’s hydrogen bonding to catalytic residues .

Q. How do reaction conditions impact the regioselectivity of chemical derivatization?

  • Electrophilic substitution : Nitration at the naphthalene C4 position requires HNO₃/H₂SO₄ at 0°C; higher temperatures favor C1 substitution .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the tetrahydroquinoline double bond without affecting the naphthalene ring .

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